molecular formula C22H22N2O4S B7645023 4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide

4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide

Katalognummer B7645023
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: YNJCZHPFGOZZPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide, also known as MS-275, is a small molecule inhibitor of histone deacetylase (HDAC). It has been found to have potential therapeutic applications in cancer treatment and other diseases.

Wirkmechanismus

4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide exerts its anticancer effects by inhibiting HDAC, which leads to the accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, including the upregulation of tumor suppressor genes and the downregulation of oncogenes. This compound also affects non-histone proteins, such as transcription factors, chaperones, and cytoskeletal proteins, which contribute to its diverse biological effects. The precise mechanism of action of this compound is still under investigation, and further research is needed to fully understand its molecular targets and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce various biochemical and physiological effects in cancer cells and normal cells. These include the inhibition of cell proliferation, migration, and invasion, the induction of cell cycle arrest and apoptosis, the modulation of DNA damage response and repair, and the regulation of immune response and angiogenesis. This compound has also been reported to affect the metabolism of glucose, lipids, and amino acids, which may contribute to its therapeutic efficacy and toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility, as well as its availability from commercial sources. However, this compound also has some limitations, such as its potential for off-target effects, toxicity, and resistance, which require careful consideration in experimental design and interpretation. This compound may also have different effects in different cell types and contexts, which highlights the importance of validating its biological effects in relevant models and systems.

Zukünftige Richtungen

4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide has great potential for further research and development in various fields. Some possible future directions include:
1. Investigating the molecular targets and downstream pathways of this compound in cancer and other diseases.
2. Developing new analogs and derivatives of this compound with improved potency, selectivity, and pharmacokinetics.
3. Exploring the combination of this compound with other anticancer agents or immunotherapies for enhanced efficacy and reduced toxicity.
4. Studying the role of this compound in epigenetic regulation, stem cell differentiation, and tissue regeneration.
5. Evaluating the safety and efficacy of this compound in preclinical and clinical trials for different diseases and patient populations.
Conclusion:
This compound is a promising small molecule inhibitor of HDAC with potential therapeutic applications in cancer and other diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the molecular and cellular mechanisms of this compound and to translate its preclinical findings into clinical benefits.

Synthesemethoden

The synthesis of 4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves several steps, including the reaction of 4-bromo-2-nitrotoluene with 4-methoxymethylphenyl magnesium bromide, followed by the reduction of the nitro group and the coupling with 3-methylphenylsulfonyl chloride. The final product is obtained by the reaction of the resulting intermediate with benzoyl chloride. The synthesis of this compound has been reported in several studies, and the yield and purity of the product can be optimized by adjusting the reaction conditions.

Wissenschaftliche Forschungsanwendungen

4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast, prostate, and colon cancer. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition to cancer, this compound has been investigated for its potential in other diseases, such as neurodegenerative disorders, inflammatory diseases, and viral infections.

Eigenschaften

IUPAC Name

4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-24(20-8-4-3-5-9-20)29(26,27)21-10-6-7-19(15-21)23-22(25)18-13-11-17(12-14-18)16-28-2/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJCZHPFGOZZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.